25B-NBOMe

説明

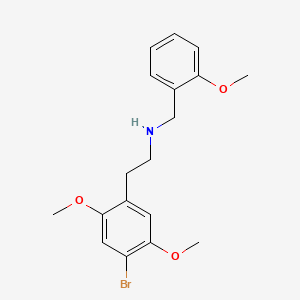

Structure

3D Structure

特性

IUPAC Name |

2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrNO3/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2/h4-7,10-11,20H,8-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXGNJVVBGJEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50907974 | |

| Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50907974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026511-90-9 | |

| Record name | 4-Bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1026511-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25B-NBOMe | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026511909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50907974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMBI-36 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6NAA81PHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Intricate Dance of 25B-NBOMe with the 5-HT2A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of 25B-NBOMe, a potent N-benzylphenethylamine derivative, at the serotonin 5-HT2A receptor. A comprehensive understanding of this interaction is crucial for advancing research in neuropsychiatric disorders and for the development of novel therapeutics. This document provides a detailed overview of its binding affinity, functional agonism, and the distinct signaling pathways it modulates, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Binding Affinity and Functional Potency

This compound exhibits a high affinity and potency for the 5-HT2A receptor, distinguishing it as a powerful agonist. Its interaction with the receptor has been quantified through various in vitro assays, with key parameters summarized below.

Table 1: Binding Affinity of this compound and Reference Compounds at the 5-HT2A Receptor

| Compound | Radioligand | Cell Line/Tissue | Kᵢ (nM) |

| This compound | [³H]ketanserin | Rat Cortical Homogenates | 0.19[1] |

| 2C-B | [³H]ketanserin | Rat Cortical Homogenates | 6[1] |

| LSD | [³H]ketanserin | Rat Frontal Cortex | 2.0[2] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Potency and Efficacy of this compound and Related Compounds at the 5-HT2A Receptor

| Compound | Assay Type | Cell Line | EC₅₀ (nM) | Efficacy (% of 5-HT) |

| This compound | Calcium Flux | HEK293 | 0.49 | 100% |

| 25I-NBOMe | IP-1 Accumulation | HEK293 | 0.51 | Full Agonist[3] |

| 5-HT (Serotonin) | IP-1 Accumulation | HEK293 | ~40 | 100%[3] |

| LSD | IP-1 Accumulation | HEK293 | 1.5 | Partial Agonist (64.5%)[3] |

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Efficacy: The ability of a drug to produce a biological response upon binding to a receptor.

Signaling Pathways Activated by this compound

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[4][5] However, it can also engage other signaling cascades, a phenomenon known as functional selectivity or biased agonism.[5] this compound, like other N-benzylphenethylamines, is a potent agonist at the 5-HT2A receptor and demonstrates functional selectivity.

Gq/G11 Signaling Pathway

Upon binding of an agonist like this compound, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/G11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[4][6] This pathway is considered the canonical signaling route for 5-HT2A receptor activation and is strongly implicated in the psychedelic effects of agonists.

Canonical 5-HT2A Gq/G11 Signaling Pathway

β-Arrestin Recruitment

In addition to G protein coupling, agonist binding to the 5-HT2A receptor can also promote the recruitment of β-arrestin proteins.[5] This process is initiated by G protein-coupled receptor kinases (GRKs) which phosphorylate the activated receptor.[7] Phosphorylation increases the receptor's affinity for β-arrestins, which, upon binding, sterically hinder further G protein interaction, leading to desensitization of the G protein-mediated signal. Furthermore, β-arrestins can act as scaffolds for other signaling proteins, initiating a distinct wave of G protein-independent signaling. The balance between Gq activation and β-arrestin recruitment is a key aspect of the functional selectivity of 5-HT2A receptor agonists.

References

- 1. vbn.aau.dk [vbn.aau.dk]

- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates [pubmed.ncbi.nlm.nih.gov]

- 3. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. BRET-based assay to specifically monitor β2AR/GRK2 interaction and β-arrestin2 conformational change upon βAR stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25B-NBOMe): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine, commonly known as 25B-NBOMe, is a potent synthetic psychedelic substance derived from the 2C-B phenethylamine. It is a member of the NBOMe family of compounds, characterized by an N-(2-methoxybenzyl) substitution that confers high affinity and efficacy at the serotonin 5-HT₂A receptor. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its receptor binding affinities, functional activities, and in vivo effects. Detailed methodologies for key experimental procedures are provided, and signaling pathways and experimental workflows are illustrated with diagrams to facilitate a deeper understanding of its complex pharmacology. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

This compound is a powerful psychoactive compound that has gained attention in both recreational and scientific settings. Its primary mechanism of action is as a potent full agonist at the 5-HT₂A receptor, which is believed to mediate its hallucinogenic effects.[1] The N-benzylation of the parent compound, 2C-B, significantly enhances its affinity and efficacy at this receptor.[2] Understanding the detailed pharmacological characteristics of this compound is crucial for elucidating the function of the 5-HT₂A receptor system and for assessing the therapeutic potential and toxicological risks associated with this class of compounds.

Receptor Binding Affinity

The affinity of this compound for various neurotransmitter receptors has been characterized through radioligand binding assays. The data consistently demonstrate high affinity for the 5-HT₂A receptor.

| Receptor/Transporter | Kᵢ (nM) | Species | Notes |

| Serotonin Receptors | |||

| 5-HT₂A | 0.5 | Human | One study showed 12- to 20-fold selectivity over 5-HT₂B and 5-HT₂C receptors.[1] |

| 5-HT₂B | 10 | Human | Lower affinity compared to 5-HT₂A.[1] |

| 5-HT₂C | 6.2 | Human | Lower affinity compared to 5-HT₂A.[1] |

| 5-HT₁A | >1000 | Human | Demonstrates high selectivity for 5-HT₂ receptors over 5-HT₁A.[3] |

| Monoamine Transporters | |||

| SERT | 388 - 840 | Human | Low affinity.[1] |

| NET | 1100 - 1718 | Human | Low affinity.[1] |

| DAT | 7200 - >10,000 | Human | Very low affinity.[1] |

| Other Receptors | |||

| α₁-adrenergic | High Affinity | Not Specified | Contributes to cardiovascular effects.[1] |

| MOR | >10,000 | Human | Negligible affinity for the mu-opioid receptor.[1] |

| KOR | 642 | Human | Moderate affinity for the kappa-opioid receptor.[1] |

| σ₂ | 64 | Human | Moderate affinity.[1] |

| TAAR1 | 4,500 (mouse), 280 (rat) | Mouse, Rat | Low-potency partial agonist in rodents, inactive at human TAAR1.[1] |

Functional Efficacy

Functional assays, such as calcium flux assays, have been employed to determine the efficacy of this compound at its primary targets.

| Receptor | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Species |

| 5-HT₂A | Calcium Flux | 40 | Not Specified | Not Specified |

| TAAR1 | Not Specified | 6,100 (mouse), 1,200 (rat), >10,000 (human) | 47 (mouse), 37 (rat) | Mouse, Rat, Human |

In Vivo Pharmacology

In vivo studies in animal models have provided insights into the physiological and behavioral effects of this compound.

Neurochemical Effects

Microdialysis studies in rats have demonstrated that this compound significantly impacts the extracellular levels of several key neurotransmitters in various brain regions.

| Brain Region | Neurotransmitter | Effect | Dose (mg/kg) | Species |

| Frontal Cortex | Dopamine (DA) | Increased | 0.3 - 10 | Rat |

| Serotonin (5-HT) | Increased | Not Specified | Rat | |

| Glutamate (Glu) | Increased | Not Specified | Rat | |

| Acetylcholine (ACh) | Increased | Not Specified | Rat | |

| Striatum | Dopamine (DA) | Increased | 0.3, 3 | Rat |

| Serotonin (5-HT) | Increased | 0.3, 3 | Rat | |

| Glutamate (Glu) | Increased | 0.3, 3 | Rat | |

| Acetylcholine (ACh) | Increased | 0.3, 3 | Rat | |

| Nucleus Accumbens | Dopamine (DA) | Increased | 0.3, 3 | Rat |

Interestingly, this compound exhibits an inverted U-shaped dose-response curve for its effects on neurotransmitter levels, with a dose of 0.3 mg/kg producing a more potent effect than higher doses in some cases.[2] This may be due to the engagement of other receptors, such as 5-HT₂C, at higher concentrations.[1]

Behavioral Effects

The head-twitch response (HTR) in rodents is a behavioral proxy for hallucinogenic effects in humans and is mediated by 5-HT₂A receptor activation.

| Behavioral Assay | Effect | Dose (mg/kg) | Species | Notes |

| Head-Twitch Response (HTR) | Induced | 0.1 - 10 | Rat | Shows an inverted U-shaped dose-response, with 0.3 mg/kg being most potent.[2] |

| Conditioned Place Preference (CPP) | Induced | Not Specified | Rodent | Indicates reinforcing properties and potential for misuse.[1] |

| Self-Administration | Induced | Not Specified | Rodent | Further supports its reinforcing effects.[1] |

The reinforcing effects of this compound appear to be mediated by the dopaminergic system, as they can be blocked by dopamine receptor antagonists.[3]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for a specific receptor.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors), and varying concentrations of the unlabeled competitor drug (this compound).

-

Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Calcium Flux Assay

Objective: To measure the functional efficacy (EC₅₀ and Eₘₐₓ) of this compound at Gq-coupled receptors like the 5-HT₂A receptor.

Methodology:

-

Cell Culture and Dye Loading: Cells stably expressing the receptor of interest (e.g., HEK293 cells with the human 5-HT₂A receptor) are cultured in 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Signal Detection: A fluorescent plate reader is used to measure the change in fluorescence intensity over time. Activation of the Gq-coupled 5-HT₂A receptor leads to an increase in intracellular calcium, which in turn increases the fluorescence of the dye.

-

Data Analysis: The peak fluorescence response at each concentration of this compound is measured. A dose-response curve is generated, and the EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximal response) values are calculated.

In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals following the administration of this compound.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex, striatum, or nucleus accumbens) of an anesthetized rat.

-

Recovery and Perfusion: The animal is allowed to recover from surgery. On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: this compound is administered to the animal (e.g., via subcutaneous injection).

-

Sample Collection and Analysis: Dialysate samples continue to be collected at regular intervals. The concentrations of neurotransmitters in the samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

-

Data Analysis: The post-drug neurotransmitter levels are expressed as a percentage of the baseline levels.

Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo 5-HT₂A receptor agonist activity of this compound as a behavioral proxy for hallucinogenic potential.

Methodology:

-

Animal Habituation: Rodents (typically mice or rats) are habituated to the testing environment (e.g., a clear observation chamber).

-

Drug Administration: Animals are administered with varying doses of this compound.

-

Observation Period: The animals are observed for a defined period (e.g., 30-60 minutes).

-

Scoring: An observer, who may be blind to the treatment conditions, counts the number of head twitches. A head twitch is a rapid, rotational movement of the head.

-

Data Analysis: The total number of head twitches for each animal is recorded, and the dose-response relationship is analyzed.

Visualizations

Signaling Pathway of this compound at the 5-HT₂A Receptor

Caption: 5-HT₂A receptor signaling cascade activated by this compound.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.

Conclusion

This compound is a highly potent and selective 5-HT₂A receptor agonist with complex in vivo pharmacology. Its high affinity for the 5-HT₂A receptor translates into potent induction of the head-twitch response in rodents and significant alterations in central neurotransmitter systems, including dopamine, serotonin, glutamate, and acetylcholine. The reinforcing properties of this compound, likely mediated by its effects on the dopaminergic system, suggest a potential for misuse. The detailed pharmacological profile and experimental methodologies presented in this guide provide a foundational resource for further research into the therapeutic and toxicological aspects of this compound and related compounds. A thorough understanding of its mechanism of action is essential for the development of novel therapeutics targeting the serotonergic system and for addressing the public health challenges posed by the illicit use of such potent synthetic psychoactive substances.

References

A Technical Guide to the Radiosynthesis of [11C]Cimbi-36 for PET Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the radiosynthesis of [11C]Cimbi-36, a selective serotonin 2A (5-HT2A) receptor agonist radioligand used in Positron Emission Tomography (PET) imaging. This document details the experimental protocols, quantitative data, and the underlying biochemical pathways, offering a complete resource for professionals in neuroscience and drug development.

Introduction

[11C]Cimbi-36 is a valuable tool for in vivo imaging of 5-HT2A receptors in the human brain.[1][2] As an agonist radioligand, it offers the potential for a more functional measure of the serotonergic system compared to antagonist tracers, as its binding is more likely to be influenced by endogenous serotonin levels.[1][2] PET studies using [11C]Cimbi-36 have demonstrated high brain uptake and a distribution consistent with the known density of 5-HT2A receptors.[1][2][3] Its binding is sensitive to changes in synaptic serotonin, making it a promising tool for investigating neuropsychiatric disorders such as depression and schizophrenia.[4][5]

Radiosynthesis of [11C]Cimbi-36

The radiosynthesis of [11C]Cimbi-36 is typically achieved through the methylation of its precursor, Cimbi-37 (tert-butyl 4-bromo-2,5-dimethoxyphenethyl(2-hydroxybenzyl)carbamate), using [11C]methyl triflate.[3] The process involves the production of [11C]methane via the cyclotron, its conversion to [11C]methyl triflate, the subsequent radiolabeling reaction, and finally, purification of the desired product.

Experimental Protocol

1. Production of [11C]Methyl Triflate:

-

[11C]Carbon dioxide, produced via the 14N(p,α)11C nuclear reaction in a cyclotron, is catalytically reduced to [11C]methane.

-

[11C]Methane is then converted to [11C]methyl iodide by recirculation through a heated quartz tube containing iodine.

-

[11C]Methyl iodide is subsequently passed through a heated column containing silver triflate to yield gaseous [11C]methyl triflate.

2. Radiosynthesizer Setup and Labeling Reaction:

-

The synthesis is typically performed in an automated synthesis module to ensure reproducibility and radiation safety.[6]

-

0.1 to 0.2 mg of the precursor, Cimbi-37, is dissolved in a suitable solvent (e.g., acetone) in a reaction vial.[3]

-

The gaseous [11C]methyl triflate is trapped in the reaction vial containing the precursor solution at room temperature.

-

The reaction is allowed to proceed for a set time, typically a few minutes, to allow for the N-methylation to occur.

3. Purification:

-

The reaction mixture is neutralized with a solution of sodium hydroxide and phosphoric acid.[3]

-

The crude product is then purified using high-performance liquid chromatography (HPLC). A common setup utilizes a C18 column with an eluent of ethanol and phosphoric acid.[3]

-

The fraction containing [11C]Cimbi-36, identified by its retention time (approximately 3.7 minutes under specific conditions), is collected.[3]

4. Formulation and Quality Control:

-

The collected HPLC fraction is passed through a sterile filter into a vial containing a sterile phosphate-buffered saline solution to prepare the final injectable formulation.[3]

-

Quality control is performed on each batch to ensure radiochemical purity (>95%), specific radioactivity, and sterility before human administration.[3]

Synthesis Workflow Diagram

Caption: Automated radiosynthesis workflow for [11C]Cimbi-36.

Quantitative Data

The following table summarizes key quantitative data for the radiosynthesis and binding properties of [11C]Cimbi-36.

| Parameter | Value | Reference(s) |

| Radiosynthesis | ||

| Radiochemical Yield | 1.0 - 3.5 GBq | [3] |

| Radiochemical Purity | > 95% | [3] |

| Specific Activity | 240 - 1400 GBq/μmol | [3] |

| Total Synthesis Time | ~ 30 minutes | [3] |

| Binding Affinity | ||

| Ki for 5-HT2A Receptor | 1.01 nM | [7][8] |

| PET Imaging | ||

| Injected Activity | 500 ± 117 MBq | [3] |

| Peak Neocortical Uptake | 3.8 ± 0.6 SUV | [3] |

| Test-Retest Variability | < 5% in high-binding regions | [9] |

| Reduction by Ketanserin | Significant in cortical regions | [1][2][3] |

| Reduction by d-amphetamine | 14 ± 13% in frontal cortex | [5] |

Mechanism of Action and Signaling Pathway

[11C]Cimbi-36 is a potent agonist at the serotonin 2A (5-HT2A) receptor.[1][7] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various downstream cellular responses.

Signaling Pathway Diagram

Caption: 5-HT2A receptor signaling cascade initiated by [11C]Cimbi-36.

Application in PET Imaging Studies

[11C]Cimbi-36 has been successfully used in human PET imaging studies to quantify 5-HT2A receptors.[1][2] These studies have shown high brain uptake with a distribution pattern consistent with the known locations of 5-HT2A receptors, with the highest concentrations in cortical regions and low uptake in the cerebellum, which can serve as a reference region.[1][2][3] The binding of [11C]Cimbi-36 can be blocked by the 5-HT2A antagonist ketanserin, confirming its selectivity in vivo.[1][2][3] Furthermore, studies have demonstrated that [11C]Cimbi-36 binding is sensitive to endogenous serotonin levels, as evidenced by a reduction in binding following administration of d-amphetamine, a serotonin-releasing agent.[5] This characteristic makes [11C]Cimbi-36 a valuable tool for studying the dynamics of the serotonergic system in health and disease.

Conclusion

The radiosynthesis of [11C]Cimbi-36 is a well-established and reproducible process that yields a high-quality radioligand for PET imaging. Its properties as a selective 5-HT2A receptor agonist make it a powerful tool for the in vivo quantification of these receptors and for probing the functional status of the serotonergic system. This technical guide provides researchers and drug development professionals with the essential information required to understand and potentially implement the use of [11C]Cimbi-36 in their studies.

References

- 1. Serotonin 2A receptor agonist binding in the human brain with [¹¹C]Cimbi-36 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.regionh.dk [research.regionh.dk]

- 3. Serotonin 2A receptor agonist binding in the human brain with [11C]Cimbi-36 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Serotonin release measured in the human brain: a PET study with [11C]CIMBI-36 and d-amphetamine challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Serotonin 2A receptor agonist binding in the human brain with [(11)C]Cimbi-36: Test-retest reproducibility and head-to-head comparison with the antagonist [(18)F]altanserin - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of 25B-NBOMe for Serotonin Receptor Subtypes: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro binding affinity of 25B-NBOMe, a potent psychedelic compound, for various serotonin (5-HT) receptor subtypes. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and medicinal chemistry. This document summarizes quantitative binding data, details common experimental protocols, and visualizes key processes to facilitate a deeper understanding of the molecular interactions of this compound.

Data Presentation: Quantitative Binding Affinity of this compound

This compound is a selective and high-affinity agonist for several serotonin 5-HT₂ receptor subtypes.[1] The binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand that occupies 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity. The functional potency is often expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of a drug that gives half of the maximal response.

The following table summarizes the reported in vitro binding affinities (Kᵢ) and functional potencies (EC₅₀) of this compound for key human serotonin receptor subtypes.

| Receptor Subtype | Binding Affinity (Kᵢ) [nM] | Functional Potency (EC₅₀) [nM] | Reference |

| 5-HT₂A | 0.5 | 40 | [2] |

| 5-HT₂A | 0.5 - 1.7 | Not Reported | [1] |

| 5-HT₂B | 10 | Not Reported | [1] |

| 5-HT₂C | 1.7 - 6.2 | Not Reported | [1] |

Note: Variations in reported values can arise from differences in experimental conditions, such as the radioligand used, cell line expression systems, and buffer compositions.

Experimental Protocols: Radioligand Competition Binding Assay

Radioligand binding assays are a standard method for determining the affinity of a ligand for a receptor.[3][4] The following protocol outlines a typical competitive binding assay to determine the Kᵢ value of an unlabeled compound (like this compound) for a specific serotonin receptor subtype.

Objective: To determine the binding affinity (Kᵢ) of this compound for a target serotonin receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Membranes: A preparation of cell membranes expressing the human serotonin receptor of interest (e.g., from HEK293 cells).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂A receptors).

-

Unlabeled Ligand: The compound to be tested (this compound).

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[5]

-

Non-specific Binding Control: A high concentration of a known unlabeled ligand to determine non-specific binding.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Preparation of Reagents:

-

Thaw the cell membranes on ice.

-

Prepare serial dilutions of the unlabeled ligand (this compound) in the assay buffer.

-

Prepare the radioligand solution at a fixed concentration (typically near its Kₔ value).

-

-

Assay Incubation:

-

In a 96-well plate, add the assay buffer, cell membranes, radioligand, and varying concentrations of the unlabeled ligand (this compound).

-

For total binding, omit the unlabeled ligand.

-

For non-specific binding, add a saturating concentration of a non-radiolabeled competitor.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[5]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the cell membranes with the bound radioligand on the filter.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the unlabeled ligand concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

-

Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

-

Visualizations: Workflows and Signaling Pathways

Caption: Workflow of a competitive radioligand binding assay.

This compound acts as a potent agonist at the 5-HT₂A receptor.[2] This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq signaling pathway. Activation of this pathway leads to a cascade of intracellular events, ultimately modulating neuronal activity and neurotransmitter release.

References

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 25B-NBOMe

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, stereochemistry, and pharmacological properties of 25B-NBOMe, a potent psychedelic compound. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure

This compound, with the systematic IUPAC name 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, is a synthetic phenethylamine derivative.[1][2][3] Its molecular formula is C18H22BrNO3.[1][2] The core structure consists of a phenethylamine backbone substituted with two methoxy groups at the 2 and 5 positions of the phenyl ring, a bromine atom at the 4 position, and an N-(2-methoxybenzyl) group attached to the amine.[4]

The nomenclature "this compound" is derived from its chemical structure: "25" refers to the 2- and 5-position of the methoxy groups, "B" indicates the bromine substituent, and "NBOMe" signifies the N-(2-methoxybenzyl) moiety.[4]

References

A Technical Guide to the Historical Development of N-Benzylphenethylamine Hallucinogens

An in-depth technical guide on the historical development of N-benzylphenethylamine hallucinogens for researchers, scientists, and drug development professionals.

Abstract: The N-benzylphenethylamine (NBOMe) class of hallucinogens represents a significant development in psychedelic research, distinguished by their high potency and selectivity for the serotonin 5-HT₂A receptor. This document provides a comprehensive overview of the historical development, chemical synthesis, pharmacological properties, and mechanism of action of these compounds. It includes detailed experimental protocols, quantitative data on receptor binding and functional activity, and diagrams illustrating key pathways and workflows to serve as a technical resource for researchers and drug development professionals.

Introduction and Early History

The quest to understand the function of the serotonin 5-HT₂A receptor, a key target for classic psychedelic drugs like LSD and psilocybin, drove the development of novel chemical probes. While phenethylamine hallucinogens, such as mescaline and the 2C-x series, were known for decades, their potency and selectivity were often limited. The breakthrough came from the strategic modification of the phenethylamine scaffold.

The N-benzyl substitution on the amine of a 2,5-dimethoxyphenethylamine was first explored by chemist Ralf Heim at the Free University of Berlin in the early 2000s. His doctoral research, published in 2003, aimed to create potent and selective 5-HT₂A receptor agonists to serve as tools for pharmacological research. This work led to the synthesis of compounds like 25I-NBOMe, which displayed unprecedented potency, with effects in humans reported at sub-milligram doses. These compounds were later popularized by David E. Nichols and his team at Purdue University, who further characterized their pharmacology.

Chemical Synthesis and Structure-Activity Relationships

The synthesis of N-benzylphenethylamines is typically a straightforward two-step process starting from a substituted 2,5-dimethoxyphenethylamine (from the 2C-x series). The process involves reductive amination, a common method for forming amines from a carbonyl group.

General Synthesis Workflow:

-

Imine Formation: The primary amine of the 2C-x compound reacts with a substituted benzaldehyde to form a Schiff base (an imine).

-

Reduction: The imine is then reduced to a secondary amine using a reducing agent, most commonly sodium borohydride (NaBH₄), to yield the final N-benzylphenethylamine product.

This synthetic route allows for extensive variation, with different substituents on both the phenethylamine ring and the N-benzyl group, leading to a wide array of analogues with varying pharmacological profiles.

Caption: General workflow for the synthesis of NBOMe compounds.

Pharmacology and Quantitative Data

The NBOMe series are potent partial agonists at the human 5-HT₂A receptor. Their high affinity and potency are attributed to the N-benzyl group, which is thought to occupy a specific binding pocket in the receptor, enhancing the interaction. Below is a summary of binding affinities (Ki) and functional potencies (EC₅₀) for several key compounds.

Table 1: Receptor Binding Affinities (Ki, nM) of NBOMe Compounds

| Compound | h5-HT₂A | h5-HT₂B | h5-HT₂C |

| 25B-NBOMe | 0.18 | 39 | 2.3 |

| 25C-NBOMe | 0.044 | 51 | 1.9 |

| 25I-NBOMe | 0.041 | 43 | 0.77 |

| 25I-NBMD | 0.031 | 130 | 1.3 |

Data sourced from various pharmacological studies. Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC₅₀, nM) via Calcium Mobilization Assay

| Compound | h5-HT₂A | h5-HT₂B | h5-HT₂C |

| This compound | 0.45 | 120 | 3.1 |

| 25C-NBOMe | 0.061 | 130 | 2.0 |

| 25I-NBOMe | 0.076 | 160 | 1.3 |

| 25I-NBMD | 0.047 | 1000 | 2.8 |

Data reflects the concentration required to elicit 50% of the maximal response in a calcium flux assay.

Mechanism of Action: Signaling Pathways

Upon binding to the 5-HT₂A receptor, NBOMe compounds act as agonists, initiating a cascade of intracellular signaling events. The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/₁₁ alpha subunit.

Signaling Cascade:

-

Agonist Binding: The NBOMe molecule binds to and activates the 5-HT₂A receptor.

-

Gq/₁₁ Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit, causing it to dissociate from the Gβγ dimer.

-

PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects: IP₃ binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC). These events lead to a variety of downstream cellular responses, including neuronal excitation, which are believed to underlie the hallucinogenic effects.

Caption: 5-HT₂A receptor signaling pathway activated by NBOMe compounds.

Detailed Experimental Protocols

The characterization of NBOMe compounds relies on standardized pharmacological assays. The following are representative protocols.

Protocol 1: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Materials: Cell membranes expressing the target receptor (e.g., h5-HT₂A), a radiolabeled ligand (e.g., [³H]ketanserin), test compound (e.g., 25I-NBOMe), scintillation fluid, filter plates, buffer solutions.

-

Methodology:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.

-

Data are analyzed using non-linear regression to calculate the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Protocol 2: In Vitro Calcium Mobilization Assay

-

Objective: To measure the functional potency (EC₅₀) and efficacy of a compound by quantifying changes in intracellular calcium.

-

Materials: A cell line stably expressing the receptor of interest (e.g., HEK293 cells with h5-HT₂A), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), test compound, buffer solution.

-

Methodology:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye by incubating them in a dye solution for approximately 1 hour.

-

Wash the cells to remove excess dye.

-

Prepare serial dilutions of the test compound.

-

Using a fluorescence plate reader (e.g., a FLIPR instrument), measure the baseline fluorescence.

-

Add the test compound to the wells and immediately begin measuring the change in fluorescence over time.

-

The peak fluorescence response is proportional to the increase in intracellular calcium.

-

Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

-

25B-NBOMe: An In-Depth Technical Guide to its Agonism and Functional Selectivity at 5-HT2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

25B-NBOMe (also known as NBOMe-2C-B and Cimbi-36) is a potent synthetic psychedelic of the 25-NB (NBOMe) family, derived from 2C-B. It is a full agonist at the serotonin 5-HT2A receptor and is recognized for its high potency.[1] This technical guide provides a comprehensive overview of the agonism and functional selectivity of this compound at the 5-HT2A, 5-HT2B, and 5-HT2C receptors, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Quantitative Pharmacology of this compound

The following tables summarize the binding affinity (Ki), functional potency (EC50), and efficacy (Emax) of this compound at human 5-HT2 receptor subtypes. These values have been compiled from various in vitro studies and are presented to facilitate a comparative analysis of this compound's pharmacological profile.

Table 1: Binding Affinity (Ki) of this compound at 5-HT2 Receptors

| Receptor Subtype | Ki (nM) | Reference Compound | Reference Ki (nM) | Notes |

| 5-HT2A | 0.5 | - | - | High affinity.[1] |

| 5-HT2A | 0.19 | 2C-B | 6 | 30-fold higher affinity than its precursor 2C-B. |

| 5-HT2B | 10 | - | - | Lower affinity compared to 5-HT2A.[1] |

| 5-HT2C | 6.2 | - | - | Moderate affinity, lower than at 5-HT2A.[1] |

Table 2: Functional Potency (EC50) of this compound at 5-HT2 Receptors

| Receptor Subtype | Assay Type | EC50 (nM) | Reference Compound | Reference EC50 (nM) | Notes |

| 5-HT2A | Gq dissociation | - | 25N-NBOMe (balanced agonist) | - | This compound is considered a balanced agonist.[2] |

| 5-HT2A | β-arrestin2 recruitment | - | 25N-NBOMe (balanced agonist) | - | Similar potency for both pathways indicates balanced agonism.[2] |

| 5-HT2B | - | Markedly lower potency | - | - | Lower potency compared to 5-HT2A and 5-HT2C.[3] |

| 5-HT2C | - | - | - | - | NBOMe compounds are generally potent agonists at 5-HT2C receptors. |

Table 3: Efficacy (Emax) of this compound at 5-HT2 Receptors

| Receptor Subtype | Assay Type | Emax (% of reference) | Reference Compound | Notes |

| 5-HT2A | Gq dissociation | - | 5-HT | Generally a full agonist. |

| 5-HT2A | β-arrestin2 recruitment | - | 5-HT | Exhibits efficacy at this pathway. |

| 5-HT2B | - | Markedly lower efficacy | - | Lower efficacy compared to 5-HT2A and 5-HT2C.[3] |

| 5-HT2C | - | - | - | NBOMe compounds are generally highly efficacious agonists at 5-HT2C receptors.[3] |

Signaling Pathways and Functional Selectivity

The 5-HT2 family of receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). This, in turn, results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Additionally, these receptors can also signal through a G protein-independent pathway involving β-arrestin recruitment, which can lead to receptor desensitization, internalization, and activation of distinct downstream signaling cascades.

Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For 5-HT2A receptors, the balance between Gq-mediated signaling and β-arrestin recruitment is thought to be a key determinant of the qualitative effects of a ligand, with Gq signaling being linked to the classic psychedelic effects.[1][2] Studies on related NBOMe compounds suggest that this compound likely acts as a relatively balanced agonist at the 5-HT2A receptor, engaging both Gq and β-arrestin pathways.[2] However, subtle biases may exist and can be quantified through specialized assays. There is substantially weaker β-arrestin2 recruitment at the 5-HT2B and 5-HT2C receptor subtypes for NBOMe compounds.[1][2]

Caption: Simplified signaling pathways of 5-HT2 receptors upon activation by this compound.

Experimental Protocols

The characterization of this compound's activity at 5-HT2 receptors involves a suite of in vitro assays. Below are detailed methodologies for the key experiments cited in the literature.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of this compound for 5-HT2A, 5-HT2B, and 5-HT2C receptors.

-

General Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of cells or membranes expressing the receptor, in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, or [125I]DOI for 5-HT2C).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Caption: General workflow for a radioligand binding assay.

Calcium Mobilization Assays

These functional assays measure the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gαq/11 pathway engagement.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating the Gαq/11 signaling pathway of 5-HT2 receptors.

-

General Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the subsequent release of intracellular calcium stores leads to an increase in fluorescence, which is measured over time.

-

Materials:

-

HEK293 cells expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound.

-

A fluorescence plate reader (e.g., FLIPR or FlexStation).

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye by incubating them in a dye-containing solution.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Place the cell plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add the this compound solutions to the wells and immediately begin measuring the fluorescence intensity over time.

-

The peak fluorescence response is used to generate concentration-response curves, from which EC50 and Emax values are determined.

-

Inositol Phosphate (IP) Accumulation Assays

This is another functional assay to quantify the activation of the Gαq/11 pathway by measuring the accumulation of a downstream second messenger, inositol monophosphate (IP1), a stable metabolite of IP3.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound-mediated Gαq/11 activation.

-

General Principle: Cells expressing the receptor of interest are stimulated with the agonist in the presence of LiCl (which inhibits the degradation of IP1). The accumulated IP1 is then quantified using a competitive immunoassay, typically employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.

-

Materials:

-

HEK293 cells expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Stimulation buffer containing LiCl.

-

This compound.

-

IP-One HTRF assay kit (containing IP1-d2 and anti-IP1-cryptate).

-

An HTRF-compatible plate reader.

-

-

Procedure:

-

Plate the cells in a 96-well plate.

-

Prepare serial dilutions of this compound.

-

Add the this compound solutions to the cells in the stimulation buffer.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate).

-

Incubate to allow for the immunoassay to reach equilibrium.

-

Read the HTRF signal on a compatible plate reader.

-

The signal is inversely proportional to the amount of IP1 produced. Concentration-response curves are generated to determine EC50 and Emax values.

-

β-Arrestin Recruitment Assays

These assays are used to measure the recruitment of β-arrestin to an activated GPCR, providing a readout for this G protein-independent signaling pathway.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inducing β-arrestin recruitment to 5-HT2 receptors.

-

General Principle: A common method is the NanoBiT (NanoLuc Binary Technology) assay. The receptor is tagged with one subunit of a split luciferase enzyme (e.g., LgBiT), and β-arrestin is tagged with the complementary subunit (e.g., SmBiT). Upon agonist-induced interaction of the receptor and β-arrestin, the luciferase subunits come into proximity, reconstituting a functional enzyme and producing a luminescent signal.[4][5]

-

Materials:

-

HEK293 cells co-expressing the tagged 5-HT2 receptor and tagged β-arrestin.

-

This compound.

-

Luciferase substrate (e.g., furimazine).

-

A luminometer.

-

-

Procedure:

-

Plate the engineered cells in a 96-well plate.

-

Prepare serial dilutions of this compound.

-

Add the luciferase substrate to the cells.

-

Measure the baseline luminescence.

-

Add the this compound solutions to the wells.

-

Measure the luminescence signal over time.

-

The luminescent signal is directly proportional to the extent of β-arrestin recruitment. Concentration-response curves are generated to determine EC50 and Emax values.

-

Caption: Logical workflow for assessing the functional selectivity of this compound.

Conclusion

This compound is a high-affinity and potent agonist at 5-HT2A receptors, with lower affinity and efficacy at 5-HT2B and 5-HT2C receptors. Its pharmacological profile at the 5-HT2A receptor appears to be that of a relatively balanced agonist, engaging both Gq-mediated and β-arrestin-mediated signaling pathways. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel psychoactive compounds. A thorough understanding of the functional selectivity of such ligands at 5-HT2 receptors is crucial for elucidating the molecular mechanisms underlying their diverse physiological and psychological effects and for the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicological Profile of 25B-NBOMe: An In-depth Technical Guide

Introduction

2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, commonly known as 25B-NBOMe, is a potent synthetic hallucinogen derived from the phenethylamine 2C-B.[1][2] It emerged in the early 2000s and has been encountered as a novel psychoactive substance (NPS).[1] this compound is a potent full agonist of the serotonin 5-HT2A receptor, which is believed to mediate its hallucinogenic effects.[2] This technical guide provides a comprehensive overview of the preclinical toxicological profile of this compound, summarizing key findings from in vitro and in vivo studies. The information is intended for researchers, scientists, and drug development professionals.

Pharmacodynamics: Receptor Binding and Functional Activity

This compound exhibits high affinity and agonist activity primarily at serotonin 5-HT2A receptors. The N-(2-methoxybenzyl) substitution significantly enhances its binding affinity compared to its parent compound, 2C-B.[3]

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor | Ki (nM) | Species/Tissue | Reference |

| 5-HT2A | 0.5 | Human recombinant | [1][4] |

| 5-HT2B | 10 | Human recombinant | [2] |

| 5-HT2C | 6.2 | Human recombinant | [2] |

| Adrenergic α1 | 0.3 - 0.9 | Not specified | [3] |

Table 2: Functional Potency (EC50) of this compound

| Assay | EC50 (nM) | Species/Cell Line | Reference |

| 5-HT2A Receptor Activation | 40 | Not specified | [1][4] |

The data clearly indicates that this compound is a potent 5-HT2A receptor agonist with sub-nanomolar binding affinity. While it also interacts with other 5-HT2 receptor subtypes and the adrenergic α1 receptor, its highest affinity is for the 5-HT2A receptor.

Signaling Pathways

The hallucinogenic effects of this compound are primarily mediated through the activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the modulation of neuronal excitability and neurotransmitter release, particularly an increase in cortical glutamate.[1][5]

Neurochemical Effects

Preclinical studies in rats have demonstrated that this compound significantly alters the extracellular levels of several key neurotransmitters in various brain regions. These effects are dose-dependent and often exhibit a U-shaped dose-response curve.[1]

Table 3: Effects of this compound on Neurotransmitter Levels in Rats

| Brain Region | Neurotransmitter | Dose (mg/kg, s.c.) | Effect | Reference |

| Frontal Cortex | Dopamine (DA) | 0.3 | Increased | [1] |

| Frontal Cortex | Serotonin (5-HT) | 0.3 | Increased | [1] |

| Frontal Cortex | Glutamate | 0.3 | Increased | [1] |

| Frontal Cortex | Acetylcholine (ACh) | 0.3 | Decreased | [1] |

| Striatum | Dopamine (DA) | 0.3 | Increased | [1] |

| Striatum | Serotonin (5-HT) | 0.3 | Increased | [1] |

| Striatum | Glutamate | 0.3 | Increased | [1] |

| Nucleus Accumbens | Dopamine (DA) | 0.3 | Increased | [1] |

| Nucleus Accumbens | Serotonin (5-HT) | 0.3 | Increased | [1] |

| Nucleus Accumbens | Glutamate | 0.3 | Increased | [1] |

The increase in glutamate release in the frontal cortex is thought to be a key mechanism underlying the hallucinogenic effects of 5-HT2A agonists.[1] The inverted U-shaped dose-response observed for some neurotransmitters may be due to the engagement of other receptors, such as 5-HT2C, at higher doses.[2]

Behavioral Toxicology

This compound induces a range of behavioral effects in rodents, consistent with its hallucinogenic properties in humans.

Table 4: Behavioral Effects of this compound in Rodents

| Behavioral Test | Species | Dose (mg/kg) | Effect | ED50 (mg/kg) | Reference |

| Wet Dog Shake (WDS) | Rat | 0.1 - 10 (s.c.) | Increased frequency | - | [1] |

| Novel Object Recognition (NOR) | Rat | 0.3, 3 (s.c.) | Impaired recognition memory | - | [1] |

| Open Field (OF) | Rat | 0.3, 3 (s.c.) | Decreased locomotor activity | - | [1] |

| Light/Dark Box (LDB) | Rat | 0.3, 3 (s.c.) | Increased time in dark zone (anxiogenic-like) | - | [1] |

| Visual Object Response | Mouse | 0.01 - 10 (i.p.) | Inhibited response | 0.2432 | [6] |

| Acoustic Response | Mouse | 0.001 - 10 (i.p.) | Decreased response | 16.82 | [6] |

Wet Dog Shake (WDS) Test: This test is used to assess the hallucinogenic-like activity of 5-HT2A agonists in rats. Following subcutaneous administration of this compound, rats are placed in an observation cage, and the frequency of "wet dog shakes" (rapid, rotational shaking of the head and torso) is counted for a defined period.[1]

Novel Object Recognition (NOR) Test: This test assesses recognition memory in rodents. The protocol involves three phases: habituation, training, and testing. During training, the animal is exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel object, and the time spent exploring each object is recorded. A preference for the novel object indicates intact recognition memory.[1][7][8][9]

Microdialysis: This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals. A microdialysis probe is surgically implanted into a specific brain region. Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected and analyzed for neurotransmitter content using high-performance liquid chromatography (HPLC).[1][10]

Genotoxicity and Cytotoxicity

In vitro studies have provided some insights into the genotoxic and cytotoxic potential of this compound. A comet assay on human peripheral blood lymphocytes indicated a subtle genotoxic effect.[1] While specific cytotoxicity data for this compound is limited, a related compound, 25I-NBOMe, has been shown to decrease the viability of H9c2 rat cardiomyocytes.[2]

Acute Toxicity

Limited data is available on the acute lethal toxicity of this compound in preclinical models. One study on a related compound, 25CN-NBOMe, reported an estimated LD50 of 200 mg/kg in rats.[11] A study in zebrafish larvae showed that this compound altered survival rates and induced morphological changes at concentrations of 0.5 and 5 µg/mL.[12]

The preclinical toxicological profile of this compound is characterized by its potent agonist activity at the 5-HT2A receptor, leading to significant alterations in central nervous system function. In vivo studies in rodents have demonstrated its hallucinogenic-like properties, as well as its impact on cognition, locomotion, and anxiety-like behaviors. The compound's effects on neurotransmitter systems, particularly the enhancement of glutamate, dopamine, and serotonin release, are consistent with its behavioral effects. While data on its acute lethal toxicity is sparse, preliminary studies suggest the potential for genotoxicity and cytotoxicity. Further research is warranted to fully elucidate the long-term toxicological effects and safety profile of this potent psychoactive substance.

References

- 1. Neurochemical and Behavioral Effects of a New Hallucinogenic Compound this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. msudenver.edu [msudenver.edu]

- 6. Effect of -NBOMe Compounds on Sensorimotor, Motor, and Prepulse Inhibition Responses in Mice in Comparison With the 2C Analogs and Lysergic Acid Diethylamide: From Preclinical Evidence to Forensic Implication in Driving Under the Influence of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. behaviorcloud.com [behaviorcloud.com]

- 8. Novel Object Recognition - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]

- 9. researchgate.net [researchgate.net]

- 10. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, systemic toxicity, thermoregulation and acute behavioural effects of 25CN-NBOMe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 25B-NBOMe in Whole Blood by LC-MS/MS

For Research, Scientific, and Drug Development Professionals

Introduction

25B-NBOMe is a potent synthetic hallucinogen derived from the phenethylamine psychedelic 2C-B. Due to its high potency and potential for severe adverse effects, sensitive and specific analytical methods are required for its detection and quantification in biological matrices.[1] This application note provides a detailed protocol for the quantification of this compound in whole blood using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The described method is crucial for forensic toxicology, clinical research, and drug development.

The concentration of this compound in postmortem cases is often very low, typically less than 0.50 ng/mL, necessitating a highly sensitive analytical approach.[1] This document outlines two common sample preparation techniques—Solid-Phase Extraction (SPE) and Protein Precipitation (PPT)—followed by a robust LC-MS/MS method for the accurate quantification of this compound.

Principle of the Method

The method involves the extraction of this compound and an internal standard (IS) from a whole blood matrix. The extract is then subjected to chromatographic separation using a reversed-phase HPLC column, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of an appropriate internal standard helps to correct for variations in extraction efficiency and matrix effects, ensuring accurate and precise quantification.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., this compound-d3 or a structurally similar analog)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Ammonium formate

-

Whole blood (drug-free) for calibration standards and quality controls

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Reagents for protein precipitation (e.g., zinc sulfate, trichloroacetic acid)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 or biphenyl reversed-phase column suitable for the separation of small molecules.

Experimental Protocols

Sample Preparation

Two primary methods for sample preparation from whole blood are detailed below. The choice of method may depend on the desired level of sample cleanup, available resources, and specific laboratory workflows.

Protocol 1: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for sample cleanup, minimizing matrix effects and improving analytical sensitivity.

-

Pre-treatment: To 1 mL of whole blood sample, add an appropriate volume of internal standard solution. Add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex. Centrifuge to pellet cellular debris.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of the buffer used in the pre-treatment step.

-

Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge sequentially with 3 mL of deionized water, 3 mL of 0.1 M acetic acid, and 3 mL of methanol to remove interfering substances.

-

Drying: Dry the cartridge thoroughly under a stream of nitrogen or by applying a vacuum.

-

Elution: Elute the analyte and internal standard with 3 mL of a freshly prepared elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT)

Protein precipitation is a simpler and faster method for sample preparation, though it may result in a less clean extract compared to SPE.

-

Pre-treatment: To 100 µL of whole blood sample in a microcentrifuge tube, add an appropriate volume of internal standard solution.

-

Precipitation: Add 300 µL of cold acetonitrile (or another suitable organic solvent like a mixture of acetone and acetonitrile). Vortex vigorously for at least 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Recommended Conditions |

| Column | C18 or Biphenyl Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry Conditions

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | Dependent on instrument manufacturer's recommendations |

| IonSpray Voltage | ~5000 V |

MRM Transitions for this compound

The following table summarizes the precursor and product ions commonly used for the quantification and confirmation of this compound. At least two transitions should be monitored for confident identification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Quantifier | Collision Energy (eV) - Qualifier |

| This compound | 382.1 | 121.1 | 231.1 | ~25-35 | ~15-25 |

Note: Optimal collision energies may vary depending on the mass spectrometer used and should be determined empirically.

Data Presentation

The following tables summarize the typical quantitative performance of a validated LC-MS/MS method for this compound in whole blood.

Table 1: Method Validation Parameters

| Parameter | Typical Value |

| Linear Dynamic Range | 0.01 - 20 ng/mL[1] |

| Limit of Detection (LOD) | ~0.005 - 0.01 ng/mL[1] |

| Limit of Quantification (LOQ) | 0.01 - 0.02 ng/mL[1] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Table 2: Stability of this compound in Whole Blood

Proper sample storage is critical for accurate quantification. The stability of this compound in whole blood is summarized below. It is recommended to store whole blood samples for NBOMe analysis refrigerated for up to 90 days and frozen for long-term storage.[2]

| Storage Condition | Stability |

| Room Temperature | Significant degradation observed within 15 days.[2] |

| 4 °C (Refrigerated) | Stable for up to 90 days with some degradation observed after longer periods.[2] |

| -20 °C (Frozen) | Stable for at least 180 days.[2] |

| Freeze-Thaw Cycles | Stable for at least three freeze-thaw cycles.[2] |

Visualizations

Caption: Experimental workflow for this compound quantification in whole blood.

Caption: Principle of Multiple Reaction Monitoring (MRM) for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in whole blood using LC-MS/MS. The described methods, including both solid-phase extraction and protein precipitation for sample preparation, offer the high sensitivity and selectivity required for the analysis of this potent synthetic compound in complex biological matrices. Adherence to proper sample collection, storage, and preparation procedures is crucial for obtaining accurate and reliable results. The validation parameters and stability data presented serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and implementing this analytical method in their laboratories.

References

Protocol for 25B-NBOMe Administration in Rodent Behavioral Studies

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe) is a potent synthetic hallucinogen that acts as a full agonist at the serotonin 5-HT2A receptor.[1] Its high affinity and efficacy at this receptor make it a compound of interest for studying the neurobiology of perception, cognition, and psychopathology. These application notes provide a comprehensive protocol for the administration of this compound in rodent behavioral studies, summarizing key quantitative data and outlining detailed experimental methodologies. The provided protocols are intended to serve as a guide for researchers and should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines.

Pharmacology and Mechanism of Action:

This compound is a derivative of the phenethylamine psychedelic 2C-B.[1][2] Its primary pharmacological target is the serotonin 5-HT2A receptor, where it acts as a potent full agonist.[1] Activation of 5-HT2A receptors, particularly in cortical regions, is believed to mediate its hallucinogenic effects, likely through an increase in cortical glutamate release.[1] Studies have shown that this compound can also increase the extracellular levels of dopamine, serotonin, and glutamate in various brain regions, including the frontal cortex, striatum, and nucleus accumbens.[3][4][5][6][7] An inverted U-shaped dose-response curve has been observed for its effects on neurotransmitter levels and hallucinogenic activity in rats, with a dose of 0.3 mg/kg showing the most potent effects.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from rodent behavioral studies involving this compound administration.

Table 1: Locomotor Activity in Rodents

| Species | Dose (mg/kg) | Route | Effect on Locomotor Activity | Reference |

| Rat | 0.3 | s.c. | Decreased | [3][4] |

| Rat | 3 | s.c. | Decreased | [3][4] |

| Mouse | 0.01 - 2.5 | i.p. | Decreased | [8] |

| Mouse | 10 | i.p. | Decreased | [9] |

Table 2: Anxiety-Like Behavior in the Light/Dark Box Test (Rats)

| Dose (mg/kg) | Route | Effect on Time Spent in Dark Zone | Implication | Reference |

| 0.3 | s.c. | Increased | Anxiogenic-like | [3][4] |

| 3 | s.c. | Increased (dose-dependent) | Anxiogenic-like | [3][4] |

Table 3: Cognitive Effects in the Novel Object Recognition Test (Rats)

| Dose (mg/kg) | Route | Effect on Recognition Index | Implication | Reference |

| 0.3 | s.c. | Decreased | Impaired short-term memory | [3][4] |

| 3 | s.c. | Decreased | Impaired short-term memory | [3][4] |

Table 4: Hallucinogenic-Like Effects (Head-Twitch Response) in Rodents

| Species | Dose (mg/kg) | Route | Effect | Reference |

| Rat | 0.1 - 10 | s.c. | Induced head and body twitches | [3][4] |

| Mouse | Not specified | Not specified | Induced head-twitch response | [10] |

Table 5: Rewarding and Reinforcing Effects in Rodents

| Test | Species | Dose (mg/kg) | Route | Effect | Reference |

| Conditioned Place Preference (CPP) | Mouse | Not specified | Not specified | Elicited CPP | [11] |

| Self-Administration (SA) | Rat | Not specified | Not specified | Induced self-administration | [11] |

Experimental Protocols

1. Animal Models:

-

Species: Male Wistar-Han rats or C57BL/6J mice are commonly used.[6][12]

-

Housing: Animals should be housed in groups in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[6] Food and water should be available ad libitum.[6]

-

Acclimation: Allow for at least one week of acclimation to the housing facility before any experimental procedures.

2. This compound Preparation and Administration:

-

Source: this compound hydrochloride can be purchased from commercial suppliers.

-

Vehicle: The compound is typically dissolved in 0.9% sterile saline.[6]

-

Administration Routes:

-

Subcutaneous (s.c.): This is a common and recommended route for this class of compounds.[3][6] Injections are typically given in the scruff of the neck.

-

Intraperitoneal (i.p.): This route is also used.[8] Injections should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum.[13]

-

-